molecular formula C11H9Cl2NO2 B12849199 Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate

Cat. No.: B12849199
M. Wt: 258.10 g/mol
InChI Key: BZTBICUHMFDASK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Methyl 4,5-Dichloro-6-Methyl-1H-Indole-2-Carboxylate

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , derived from its substitution pattern on the indole core structure. The indole skeleton consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substituents are assigned positions based on standard IUPAC numbering:

  • Chlorine atoms at positions 4 and 5 of the benzene ring.
  • Methyl group at position 6 of the benzene ring.
  • Methoxycarbonyl group (-COOCH₃) at position 2 of the pyrrole ring.

The structural representation is further clarified through SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier) notations:

  • SMILES : COC(=O)C1=CC2=C(N1)C(=C(C=C2Cl)Cl)C
  • InChI : InChI=1S/C12H9Cl2NO2/c1-6-4-8-7(5-15(6)12(16)17-2)9(13)3-10(14)11(8)18/h3-5,18H,1-2H3

These notations encode the connectivity and stereochemical features, ensuring unambiguous communication of the structure across chemical databases.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 2244453-83-4 , assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value Source
InChIKey BZTBICUHMFDASK-UHFFFAOYSA-N
Synonym This compound
European Community (EC) Number Not yet assigned

The InChIKey serves as a hashed version of the full InChI string, enabling rapid database searches and cross-referencing. Despite its structural complexity, no widely recognized trivial names or trade designations are documented for this compound in public databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₉Cl₂NO₂ reflects the compound’s elemental composition:

  • Carbon (C) : 12 atoms
  • Hydrogen (H) : 9 atoms
  • Chlorine (Cl) : 2 atoms
  • Nitrogen (N) : 1 atom
  • Oxygen (O) : 2 atoms

A detailed mass calculation confirms its molecular weight :
$$
\text{MW} = (12 \times 12.01) + (9 \times 1.01) + (2 \times 35.45) + (1 \times 14.01) + (2 \times 16.00) = 258.10 \, \text{g/mol}
$$

This matches experimental data from PubChem and Fluorochem, which report a molecular weight of 258.10 g/mol . The presence of two chlorine atoms contributes significantly to the compound’s molar mass, accounting for approximately 27.5% of its total weight.

Table 1: Elemental Composition and Atomic Contribution
Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 12 12.01 144.12
H 9 1.01 9.09
Cl 2 35.45 70.90
N 1 14.01 14.01
O 2 16.00 32.00
Total 258.12

Minor discrepancies between calculated and reported weights (e.g., 258.12 vs. 258.10) arise from rounding conventions in experimental measurements.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9Cl2NO2/c1-5-3-7-6(10(13)9(5)12)4-8(14-7)11(15)16-2/h3-4,14H,1-2H3

InChI Key

BZTBICUHMFDASK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate typically involves the esterification of the corresponding indole carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogues

The compound belongs to a broader family of indole-2-carboxylates, which vary in substituents and functional groups. Key structural analogues include:

Compound Substituents Functional Group CAS/Ref Melting Point
Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate 4-Cl, 5-Cl, 6-CH₃ Methyl ester 637740-18-2 Not reported
Ethyl 5-fluoroindole-2-carboxylate (Compound 6) 5-F Ethyl ester Not provided Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) 5-F, 4-benzoylphenyl amide Amide Not provided 249–250°C
Indole-5-carboxylic acid 5-COOH Carboxylic acid 1670-81-1 208–210°C
Indole-6-carboxylic acid 6-COOH Carboxylic acid 1670-82-2 256–259°C

Key Observations :

  • Substituent Effects : The dichloro and methyl groups in the target compound likely enhance steric bulk and electron-withdrawing effects compared to fluoro or unsubstituted derivatives. This could influence reactivity in cross-coupling reactions or interactions with biological targets.
  • Functional Groups : The methyl ester at position 2 contrasts with amide (Compound 3) or carboxylic acid (Indole-5-carboxylic acid) groups, affecting solubility and metabolic stability.

Comparison of Conditions :

  • Solvents : DMSO and DMF are common in high-temperature reactions for indole derivatives .
  • Catalysts : Sodium ethoxide is frequently used for ester-amide condensations .
Physicochemical Properties
  • Melting Points : The dichloro and methyl substitutions in the target compound may elevate its melting point relative to simpler derivatives like Indole-5-carboxylic acid (208–210°C) , though data for the target compound is unavailable.
  • Spectroscopic Data : Analogues such as Compound 3 exhibit characteristic $ ^1H $-NMR shifts for indole NH (δ 9.25 ppm) and carbonyl groups (IR ~1666 cm$ ^{-1} $) , which could guide analysis of the target compound.

Biological Activity

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2NO2C_{11}H_{9}Cl_{2}NO_{2}, with a molecular weight of approximately 258.10 g/mol. The structural features include:

  • Chlorine atoms at positions 4 and 5
  • A methyl group at position 6
  • A carboxylate group contributing to its reactivity

This unique structure suggests potential interactions with various biological targets due to the presence of halogen substituents and functional groups that influence solubility and reactivity.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

  • Antiviral Properties : Indole derivatives have been studied for their antiviral capabilities. This compound may interact with viral proteins or inhibit viral replication pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound has significant antiproliferative effects against various cancer cell lines. It may induce apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers such as Bcl-2 and Bax .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Receptor Interaction : The compound could bind to specific receptors, altering signaling pathways that control cell growth and apoptosis.

Case Study 1: Anticancer Activity

A study assessing the cytotoxic effects of various indole derivatives found that this compound exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). The IC50 values indicated potent activity comparable to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (µM)Cell Line
This compound1.35MCF-7
Doxorubicin1.13MCF-7

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the compound affected apoptotic pathways by increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This suggests its potential as a therapeutic agent in oncology .

Q & A

Q. How can the synthesis of Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate be optimized to improve yield and purity?

  • Methodological Answer : Optimization should focus on reaction conditions such as temperature, solvent, and catalyst. For indole carboxylate derivatives, acetic acid-mediated condensation under reflux (3–5 hours) is a common approach, as demonstrated in similar syntheses of 3-formylindole-2-carboxylates . Introducing electron-withdrawing groups (e.g., chloro substituents) may require extended reaction times or elevated temperatures. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance purity. Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm substituent positions. For example, the methyl ester group typically appears as a singlet at ~3.8–4.0 ppm (¹H) and ~165–170 ppm (¹³C). Chlorine substituents deshield adjacent protons, shifting aromatic signals downfield .
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) and fragmentation patterns. Chlorine isotopes (³⁵Cl and ³⁷Cl) produce characteristic doublets in the mass spectrum .
  • IR : Stretching frequencies for ester carbonyl (~1700–1750 cm⁻¹) and indole N-H (~3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?

  • Methodological Answer : Chlorine and methyl substituents may induce disorder or twinning, complicating structure determination. Use SHELXL for refinement, which handles twinned data robustly . Key steps:
  • Grow crystals in a non-polar solvent (e.g., dichloromethane/hexane) to improve packing.
  • Collect high-resolution data (≤1.0 Å) to resolve overlapping electron density.
  • Apply restraints for Cl and methyl group positions to reduce thermal motion artifacts .

Q. How can contradictory bioactivity data for indole-2-carboxylate derivatives be analyzed systematically?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or substituent effects.
  • Structure-Activity Relationship (SAR) : Compare bioactivity across derivatives with varying substituents (e.g., 5-methoxy vs. 6-methyl analogs). For example, electron-donating groups may enhance binding to hydrophobic enzyme pockets .
  • Dose-Response Curves : Ensure consistent concentrations (e.g., 1–100 µM) and controls. Use statistical tools (e.g., ANOVA) to validate reproducibility .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the electron density at the C-2 carboxylate position to assess susceptibility to nucleophilic attack. Chlorine substituents at C-4 and C-5 increase electrophilicity at C-2 via inductive effects .
  • Hammett Constants : Use σ values for substituents (Cl: +0.23, CH₃: –0.07) to predict reaction rates in SNAr mechanisms .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the ester group .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Chlorinated indoles may release HCl upon decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Key Research Gaps

  • Limited crystallographic data for polychlorinated indoles.
  • Mechanistic studies on the impact of methyl/chloro substituents on regioselectivity in cross-coupling reactions.

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